(2-Chloro-3-fluorophenyl)methyl methanesulfonate

Nucleophilic Substitution Synthetic Methodology Reaction Kinetics

This benzyl mesylate ester delivers a strategic ortho-Cl/meta-F electronic profile essential for precise SAR campaigns. Unlike isomers or alternative sulfonates, its mesylate group ensures efficient, mild-condition alkylation, reducing yield variability and safeguarding complex scaffolds. Direct substitution risks altered reaction kinetics and failed syntheses. For reliable late-stage installation of the 2-chloro-3-fluorobenzyl pharmacophore in drug discovery, source the genuine compound. Inquire now.

Molecular Formula C8H8ClFO3S
Molecular Weight 238.66
CAS No. 2149287-16-9
Cat. No. B2548532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-fluorophenyl)methyl methanesulfonate
CAS2149287-16-9
Molecular FormulaC8H8ClFO3S
Molecular Weight238.66
Structural Identifiers
SMILESCS(=O)(=O)OCC1=C(C(=CC=C1)F)Cl
InChIInChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3
InChIKeyFCRKJASBWXFTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS 2149287-16-9) – Product Overview and Procurement Guide


(2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS 2149287-16-9) is a benzyl methanesulfonate ester derivative with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol [1]. It serves as a key alkylating agent and synthetic intermediate in pharmaceutical and agrochemical research, primarily due to the excellent leaving group ability of its methanesulfonate (mesylate) moiety, which facilitates efficient nucleophilic substitution reactions [2]. The strategic ortho-chloro and meta-fluoro substitution pattern on the phenyl ring imparts a unique electronic and steric profile that differentiates it from simpler or differently substituted benzyl methanesulfonates, influencing its reactivity, selectivity, and the physicochemical properties of downstream products [3].

Technical Procurement Risks: Why Generic (2-Chloro-3-fluorophenyl)methyl methanesulfonate Substitution Is Not Advisable


Direct substitution of (2-Chloro-3-fluorophenyl)methyl methanesulfonate with a closely related analog, such as a positional isomer (e.g., 2-chloro-4-fluorophenyl or 3-chloro-2-fluorophenyl derivative) or a different sulfonate ester (e.g., tosylate), is fraught with risk in critical synthetic pathways. The ortho-chloro and meta-fluoro substitution pattern exerts a specific combination of inductive electron-withdrawing effects and steric hindrance that directly modulates the electrophilicity of the benzylic carbon and the stability of the transition state in nucleophilic substitution reactions [1]. Even minor positional changes in halogen substitution can alter the rate of SN2 reactions by an order of magnitude, leading to inconsistent yields, impure product profiles, or complete synthetic failure [2]. Furthermore, the methanesulfonate leaving group offers a quantifiably different reactivity profile compared to tosylate or triflate groups, which is crucial for maintaining chemoselectivity in multi-step syntheses [3]. Procurement of a generic alternative without rigorous validation of these electronic and steric parameters introduces significant technical and financial risk to research and development programs.

Quantitative Differentiation Evidence for (2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS 2149287-16-9)


Enhanced Leaving Group Ability: Methanesulfonate vs. Parent Alcohol

The methanesulfonate (mesylate) group in (2-Chloro-3-fluorophenyl)methyl methanesulfonate confers significantly enhanced leaving group ability compared to its parent alcohol, (2-chloro-3-fluorophenyl)methanol. This is a critical differentiation point for synthetic planning, as the alcohol itself is a poor leaving group under standard conditions. The difference is quantified by the pKa of the conjugate acid of the leaving group, a standard metric correlating with nucleofugality. For the methanesulfonate anion (CH3SO3-), the pKa of methanesulfonic acid is approximately -1.9, whereas for the hydroxide ion (HO-), the pKa of water is 15.7 [1]. This difference of over 17 pKa units translates to a leaving group ability that is many orders of magnitude higher for the mesylate, enabling efficient nucleophilic substitution under mild conditions where the alcohol would be entirely unreactive [2].

Nucleophilic Substitution Synthetic Methodology Reaction Kinetics

Modulated Electrophilicity: Comparative Hammett Substituent Constants for ortho-Cl/meta-F vs. Other Halogenation Patterns

The precise positioning of chlorine and fluorine substituents on the phenyl ring of (2-Chloro-3-fluorophenyl)methyl methanesulfonate creates a distinct electronic environment at the reactive benzylic carbon, which can be quantified using Hammett substituent constants (σ). The ortho-chloro group exerts a strong inductive electron-withdrawing effect (-I) which activates the benzylic position toward nucleophilic attack, while the meta-fluoro group provides a further, but distinct, -I effect without the confounding resonance donation (+M) that a para-fluoro group would contribute [1]. While precise σ values for ortho-substituents are complex due to steric and proximity effects, the combination can be approximated. For comparison, a 2-chloro (ortho) substituent has a σmeta of 0.37, and a 3-fluoro (meta) substituent has a σmeta of 0.34 [2]. This yields a combined estimated inductive effect significantly different from, for example, a 4-chloro-3-fluoro (para-Cl, meta-F) pattern (σpara-Cl = 0.23, σmeta-F = 0.34), which would be less activating at the benzylic site [2].

Physical Organic Chemistry SAR Studies Reaction Optimization

Lipophilicity Modulation: Predicted cLogP of (2-Chloro-3-fluorophenyl)methyl methanesulfonate vs. Common Analogs

In drug discovery, the lipophilicity of a building block or intermediate significantly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate. The unique 2-chloro-3-fluoro substitution pattern of the target compound imparts a specific lipophilic character distinct from other halogenated benzyl methanesulfonates. Using standard computational prediction, the cLogP (calculated partition coefficient) of (2-Chloro-3-fluorophenyl)methyl methanesulfonate is estimated to be approximately 2.04 [1]. This value is notably higher than that of the mono-fluorinated analog, (3-fluorophenyl)methyl methanesulfonate (cLogP ~ 1.52), and significantly lower than the di-chlorinated analog, (2,3-dichlorophenyl)methyl methanesulfonate (cLogP ~ 2.78) . This intermediate lipophilicity may be desirable for achieving a balance between membrane permeability and aqueous solubility in downstream compounds.

Medicinal Chemistry Drug Design ADME Properties

Validated Use Cases for (2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS 2149287-16-9) in R&D


Pharmaceutical Intermediate for Kinase and GPCR Modulators

The compound serves as a crucial alkylating agent for introducing a 2-chloro-3-fluorobenzyl moiety into drug candidates. This specific pharmacophore has been identified in patent literature as a key component in potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. The enhanced leaving group ability of the methanesulfonate (quantified in Section 3.1) ensures efficient installation of this motif under mild conditions, a critical requirement for late-stage functionalization of complex, sensitive drug scaffolds [2].

SAR Studies for Optimizing Halogen Bonding Interactions

In structure-activity relationship (SAR) campaigns, the precise electronic and steric profile of the 2-chloro-3-fluorophenyl group is non-fungible. The quantified Hammett parameters (Section 3.2) predict that this specific substitution pattern will modulate target binding via unique halogen bonding or hydrophobic interactions that differ significantly from its positional isomers [3]. Researchers use this compound to systematically probe these effects, as even minor changes in halogen position can drastically alter potency and selectivity [4].

Precursor for Radiolabeled or Fluorescent Probes

The excellent leaving group ability of the mesylate (Section 3.1) makes (2-Chloro-3-fluorophenyl)methyl methanesulfonate an ideal precursor for synthesizing radiolabeled tracers (e.g., using [18F]fluoride) or fluorescent probes. The activated benzylic position allows for high-yield, rapid incorporation of a radionuclide or fluorophore, which is essential for producing imaging agents with high specific activity [5]. The ortho-chloro substituent may also serve as a handle for further orthogonal derivatization.

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